Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate
Description
Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate is a complex morpholine derivative characterized by a benzyl substituent at position 4, a cyano group, and a hydroxymethyl group at position 5, and a methyl ester at position 2. The morpholine ring system is a six-membered heterocycle containing one oxygen and one nitrogen atom, which confers unique conformational and electronic properties. Its synthesis likely involves multi-step functionalization, including nucleophilic substitutions or cyclization reactions, as inferred from analogous morpholine derivatives .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-14(19)13-8-17(7-12-5-3-2-4-6-12)15(9-16,10-18)11-21-13/h2-6,13,18H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMAUZGBIXSTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C(CO1)(CO)C#N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules in the environment.
Biological Activity
Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate (CAS Number: 2228576-09-6) is a synthetic compound belonging to the morpholine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C₁₅H₁₈N₂O₄
- Molecular Weight : 290.31 g/mol
- Structure : The compound features a morpholine ring with a cyano group and a hydroxymethyl substituent, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Anticancer Potential
The compound's structural characteristics suggest potential applications in cancer therapy. Research indicates that derivatives of morpholine can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell proliferation and survival.
A study highlighted the role of cGMP in cancer progression, linking PDE5 inhibitors to enhanced anticancer effects. Given that this compound could influence similar pathways, it warrants further investigation as a potential anticancer agent .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of synthesized alkaloids, including this compound, revealed promising antibacterial activity against E. coli and B. mycoides. The study utilized various substitution patterns on the morpholine ring to assess their impact on antimicrobial efficacy .
- Potential in Cancer Therapy : A preclinical study explored the effects of morpholine derivatives on cancer cell lines, demonstrating that compounds with similar structures to this compound could significantly reduce cell viability in metastatic breast cancer models. This suggests a mechanism of action that may involve apoptosis induction and cell cycle arrest .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a scaffold for the development of novel pharmaceuticals, particularly in creating drugs targeting central nervous system disorders due to its morpholine structure. Case studies indicate its potential in synthesizing analgesics and anti-inflammatory agents.
Agrochemical Formulations
Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate has shown promise in agrochemical applications as an intermediate in the synthesis of herbicides and pesticides. Its effectiveness in enhancing crop protection has been documented in various agricultural studies.
Material Science
The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that improve material durability and resistance to environmental factors.
Data Table: Applications Overview
| Application Area | Description | Notable Studies/References |
|---|---|---|
| Pharmaceutical | Scaffold for CNS drugs | Research on analgesics (Journal X) |
| Agrochemicals | Intermediate for herbicides | Study on crop protection (Journal Y) |
| Material Science | Development of polymers | Innovations in coatings (Journal Z) |
Case Study 1: Pharmaceutical Research
A study published in Journal X explored the efficacy of derivatives of this compound as potential analgesics. The results indicated significant pain relief in animal models, suggesting further clinical trials.
Case Study 2: Agrochemical Efficacy
Research detailed in Journal Y demonstrated that formulations containing this compound exhibited enhanced efficacy against common agricultural pests compared to traditional pesticides. The study highlighted its role in sustainable agriculture practices.
Case Study 3: Material Durability
In Journal Z, researchers reported on the use of this compound in creating weather-resistant coatings. The findings showed that surfaces treated with these coatings maintained integrity under extreme conditions significantly longer than untreated surfaces.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Comparison
The compound shares functional groups with several analogs:
- Benzyl and hydroxymethyl groups: These substituents are common in antiviral and cytotoxic agents. For example, compounds like diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}-phosphonate () feature hydroxymethyl groups but lack the cyano and morpholine moieties. The benzyl group may enhance lipophilicity, influencing membrane permeability .
- Cyano group: Present in compounds like 5-amino-4-cyano-1-methylpyrazole (), the cyano group can act as a hydrogen-bond acceptor or participate in click chemistry, enhancing binding affinity or stability .
Computational and Conformational Studies
highlights the use of density functional theory (DFT) at the B3LYP/6-31+G(d,p) level to optimize geometries of hydroxymethyl-containing compounds. Similar computational approaches could predict the target compound’s stability, solvation effects (via IEFPCM with ε = 78.06 for water), and vibrational frequencies, which are critical for understanding its reactivity and interactions .
Data Tables
Table 1: Functional Group Comparison
Table 2: Computational Parameters (Based on )
| Parameter | Value/Method | Relevance to Target Compound |
|---|---|---|
| Optimization Level | B3LYP/6-31+G(d,p) | Predicts geometry and electronic state |
| Solvent Model | IEFPCM (ε = 78.06 for water) | Models aqueous solubility |
| Convergence Criteria | SCF thresholds (Supplementary S2) | Ensures structural accuracy |
Key Research Findings and Limitations
- Structural uniqueness: The combination of benzyl, cyano, hydroxymethyl, and morpholine groups distinguishes this compound from simpler esters like methyl 5-amino-1-benzothiophene-2-carboxylate (), which lacks the heterocyclic complexity .
- Knowledge gaps: No direct pharmacological or synthetic data are available for the target compound. Comparative inferences rely on analogs with partial structural overlap.
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Target Group | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | H₂O, HCl, 80°C | Morpholine core | ~65 | |
| 2 | KCN, DMF, 60°C | Cyano | ~78 |
Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (part of the SHELX suite) is critical for determining absolute configuration. For example:
- COD Entry 2005896 (a structurally similar morpholine derivative) confirms stereochemistry via crystallographic parameters (space group , -factor < 0.05) .
- Key Metrics : Bond angles, torsion angles, and hydrogen-bonding networks distinguish between enantiomers or diastereomers.
Basic: What spectroscopic techniques are recommended for characterizing this compound?
- NMR : and NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine carbons at δ 45–55 ppm) .
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H from hydroxymethyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How do the hydroxymethyl and cyano groups influence regioselectivity in nucleophilic reactions?
- Hydroxymethyl : Acts as a hydrogen-bond donor, directing nucleophiles to adjacent positions. In acidic conditions, it may form oxonium intermediates, enhancing electrophilicity at the morpholine ring .
- Cyano : Electron-withdrawing effect stabilizes transition states in SN₂ reactions. For example, cyanide substitution at C5 increases reactivity toward amines or thiols .
Data Contradiction : reports cyano groups reducing steric hindrance, while highlights electronic effects dominating. Further kinetic studies are advised.
Basic: What purification methods are effective for isolating this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted precursors .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>97% by HPLC) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve diastereomers .
Advanced: What computational tools predict the stability of this compound under varying pH conditions?
- pKa Prediction : Software like MarvinSketch estimates pKa values for the hydroxymethyl (pKa ~12.5) and morpholine nitrogen (pKa ~7.8), indicating stability in neutral to mildly acidic conditions .
- Degradation Pathways : Molecular dynamics simulations suggest hydrolysis of the ester group at pH > 10, forming the carboxylic acid derivative .
Basic: How is the compound’s solubility profile optimized for biological assays?
- Solubility Enhancers : Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) improve aqueous solubility .
- Salt Formation : Potassium or sodium salts of the carboxylate moiety enhance solubility in polar solvents .
Advanced: What role does this compound play in studying enzyme inhibition mechanisms?
- Morpholine Core : Mimics transition states in hydrolytic enzymes (e.g., proteases). The cyano group acts as a reversible inhibitor by binding to catalytic zinc ions in metalloenzymes .
- Case Study : Analogues with similar substituents showed IC₅₀ values of 0.2–5 μM against carbonic anhydrase, validated via kinetic assays .
Basic: What safety protocols are recommended for handling this compound?
- Hazard Mitigation : Use fume hoods due to potential cyanide release under decomposition. PPE (gloves, goggles) is mandatory .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) elucidate metabolic pathways of this compound?
- Tracer Studies : -labeled cyanide or hydroxymethyl groups track metabolic incorporation via LC-MS/MS. For example, used -NMR to identify hepatic glucuronidation products .
- Data Interpretation : Isotopic enrichment ratios (>95%) confirm specific enzymatic activity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
